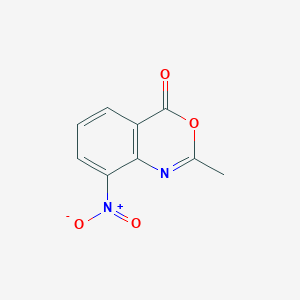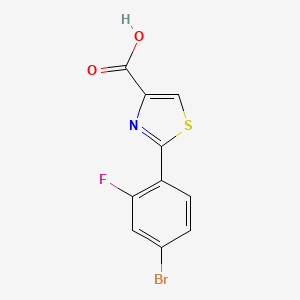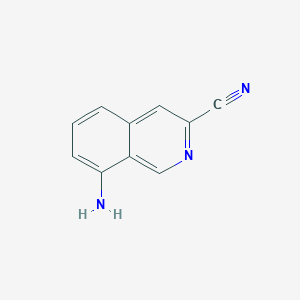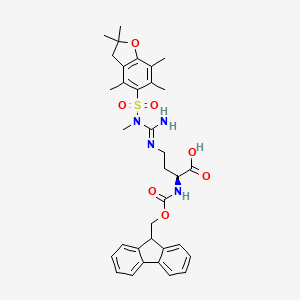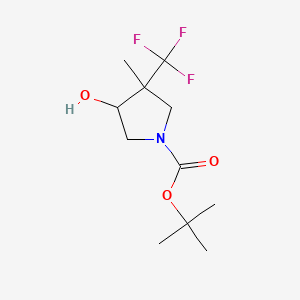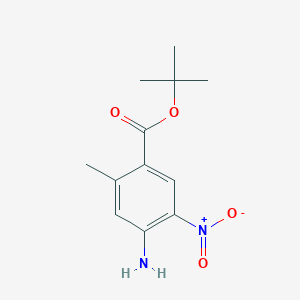
tert-Butyl 4-amino-2-methyl-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-2-methyl-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-2-methyl-5-nitrobenzoate typically involves the nitration of tert-butyl 4-amino-2-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-2-methyl-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophilic Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products Formed
Reduction: 4-amino-2-methyl-5-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-amino-2-methyl-5-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 4-amino-2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a component in certain formulations.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2-methyl-5-nitrobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the ester group can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
tert-Butyl 4-amino-2-methyl-5-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-amino-2-methyl-5-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 4-amino-2-methyl-5-nitrobenzoate: Similar structure but with an ethyl ester group.
tert-Butyl 4-amino-3-methyl-5-nitrobenzoate: Similar structure but with the methyl group at a different position on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-9(13)10(14(16)17)6-8(7)11(15)18-12(2,3)4/h5-6H,13H2,1-4H3 |
InChI Key |
PDXAWIFKVQIYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC(C)(C)C)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


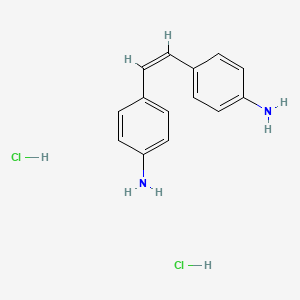
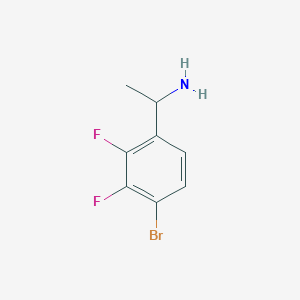
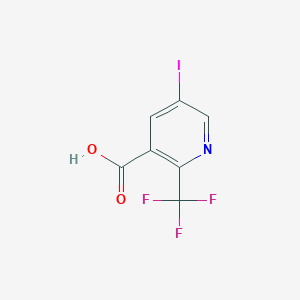
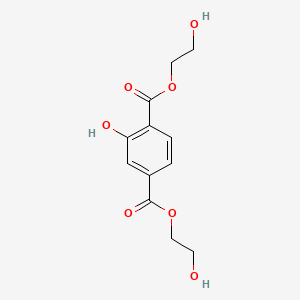
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
